molecular formula C17H13NaO3S B12662565 Sodium benzylnaphthalene-1-sulphonate CAS No. 25358-54-7

Sodium benzylnaphthalene-1-sulphonate

Cat. No.: B12662565
CAS No.: 25358-54-7
M. Wt: 320.3 g/mol
InChI Key: CMEJNMBQFJCFIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium benzylnaphthalene-1-sulphonate is an organic compound with the molecular formula C17H13NaO3S. It is a sodium salt of benzylnaphthalene-1-sulphonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium benzylnaphthalene-1-sulphonate typically involves the sulfonation of benzylnaphthalene. This process can be carried out using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where benzylnaphthalene is treated with sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium benzylnaphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzylnaphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Sodium benzylnaphthalene-1-sulphonate is characterized by its molecular formula C17H13NaO3SC_{17}H_{13}NaO_3S and a sulfonate group that enhances its solubility in water. This property makes it a valuable surfactant and dispersant in numerous formulations.

Scientific Research Applications

  • Surfactant in Organic Synthesis :
    • This compound serves as an effective surfactant in organic synthesis. Its ability to lower surface tension facilitates reactions in heterogeneous systems, improving yields and reaction rates.
  • Dispersing Agent :
    • The compound is widely used as a dispersing agent in various chemical processes. It helps stabilize suspensions of solid particles in liquids, which is particularly useful in the formulation of paints, coatings, and agricultural products.
  • Biological Research :
    • Recent studies have indicated potential applications in biological research, particularly in cell culture systems where it may enhance cell viability and growth rates due to its surfactant properties.

Industrial Applications

  • Construction Industry :
    • This compound is utilized as a water-reducing agent in concrete formulations. It improves the workability of concrete while reducing water content, thus enhancing the strength and durability of concrete structures .
  • Agricultural Chemicals :
    • In agriculture, this compound is incorporated into pesticide formulations to improve the dispersion of active ingredients, ensuring better coverage and effectiveness against pests .
  • Textile Processing :
    • The compound acts as a dispersant in textile processing, aiding in dyeing processes by ensuring even distribution of dyes in aqueous solutions .

Consumer Products

  • Cleaning Agents :
    • This compound is found in various cleaning products due to its surfactant properties. It enhances the cleaning efficiency of detergents used in household and industrial cleaning applications .
  • Personal Care Products :
    • The compound is also used in personal care formulations, such as shampoos and conditioners, where it functions as a surfactant to improve foaming and cleansing properties.

Case Study 1: Concrete Enhancement

A study examined the effects of this compound on concrete mixtures. Results showed that incorporating the compound reduced water content by up to 20% while maintaining compressive strength, demonstrating its effectiveness as a superplasticizer .

Case Study 2: Agricultural Formulations

In agricultural trials, this compound was included in pesticide formulations. The results indicated improved efficacy against target pests due to enhanced dispersion of active ingredients, leading to increased crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of sodium benzylnaphthalene-1-sulphonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes, making it useful in various applications.

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison: Sodium benzylnaphthalene-1-sulphonate is unique due to its naphthalene backbone, which provides distinct chemical properties compared to other sulfonates. Its larger aromatic system can enhance its interaction with hydrophobic surfaces, making it more effective in certain applications. Additionally, its specific molecular structure allows for unique reactivity patterns in chemical reactions.

Biological Activity

Sodium benzylnaphthalene-1-sulphonate (SBNS) is a sulfonate compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

This compound is a sodium salt of benzylnaphthalene-1-sulfonic acid, characterized by the following chemical formula:

  • Molecular Formula : C12H11NaO3SC_{12}H_{11}NaO_3S
  • Molar Mass : 258.27 g/mol

The biological activity of SBNS can be attributed to its surfactant properties, which influence cellular interactions and membrane dynamics. It functions primarily through the following mechanisms:

  • Surfactant Activity : SBNS acts as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds in biological systems.
  • Antimicrobial Properties : Studies have indicated that SBNS exhibits antimicrobial activity against various bacterial strains by disrupting cell membrane integrity.
  • Cellular Uptake : The compound enhances the permeability of cell membranes, aiding in the uptake of therapeutic agents in drug delivery systems.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study conducted by assessed its effectiveness against common pathogens, yielding the following results:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that SBNS could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Cell Proliferation

In vitro studies have evaluated the cytotoxic effects of SBNS on various cell lines. A notable study indicated that:

  • At concentrations below 100 µg/mL, SBNS did not exhibit significant cytotoxicity on human epithelial cells.
  • Higher concentrations (≥200 µg/mL) led to reduced cell viability, indicating a dose-dependent effect.

This suggests that while SBNS can be safe at lower concentrations, caution is warranted at higher doses.

Drug Delivery Applications

A case study explored the use of SBNS in enhancing drug delivery systems. The study focused on encapsulating hydrophobic drugs within polymeric micelles formed by SBNS. Results indicated:

  • Improved solubility and bioavailability of encapsulated drugs.
  • Enhanced cellular uptake in cancer cell lines compared to controls without SBNS.

This application highlights the potential of SBNS as an excipient in pharmaceutical formulations.

Properties

CAS No.

25358-54-7

Molecular Formula

C17H13NaO3S

Molecular Weight

320.3 g/mol

IUPAC Name

sodium;2-benzylnaphthalene-1-sulfonate

InChI

InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1

InChI Key

CMEJNMBQFJCFIM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.